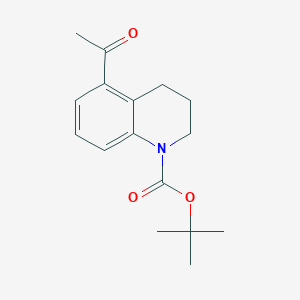
tert-Butyl 5-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate: is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of a tert-butyl ester group, an acetyl group, and a dihydroquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:
Formation of the Dihydroquinoline Core: The dihydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, where the dihydroquinoline is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The tert-butyl ester group can be introduced through esterification of the carboxylic acid derivative of the dihydroquinoline with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroquinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
Oxidation: Quinoline derivatives with various degrees of oxidation.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with diverse substituents.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine
Pharmacological Studies: The compound and its derivatives are studied for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Drug Development: It serves as a scaffold for the development of new therapeutic agents targeting various diseases.
Industry
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Agriculture: It is explored for its potential use in agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of tert-Butyl 5-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In pharmacological contexts, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological system and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, lacking the tert-butyl ester and acetyl groups.
5-Acetylquinoline: A simpler derivative with only the acetyl group attached to the quinoline core.
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate: A related compound lacking the acetyl group.
Uniqueness
tert-Butyl 5-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the combination of the tert-butyl ester, acetyl group, and dihydroquinoline core. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl 5-acetyl-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-11(18)12-7-5-9-14-13(12)8-6-10-17(14)15(19)20-16(2,3)4/h5,7,9H,6,8,10H2,1-4H3 |
InChI Key |
UUSHZIADPXLWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2CCCN(C2=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















